Welcome to the BenchChem Online Store!
molecular formula C12H7Cl2NO3 B1585386 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene CAS No. 22544-07-6

2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene

Cat. No. B1585386
M. Wt: 284.09 g/mol
InChI Key: RTCVXHVOOYCYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08338605B2

Procedure details

A solution of 1,2-dichloro-4-nitro-benzene (9.2 g, 48 mmol), 4-chloro-phenol (6.2 g, 48 mmol) and potassium carbonate (19.9 g, 144 mmol) in DMF (80 mL) was heated to 90° C. for 16 hours. After cooling to room temperature the mixture was poured into water (600 mL) and extracted with ethyl acetate. The combined extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated under vacuum to provide the title compound (13.5 g, 99%).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[Cl:11].[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[Cl:11][C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[O:19][C:16]1[CH:17]=[CH:18][C:13]([Cl:12])=[CH:14][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Name
Quantity
6.2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
19.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])OC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.